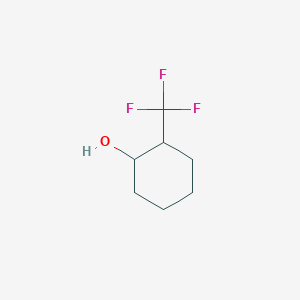

2-(Trifluoromethyl)cyclohexanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAGPUHWVOHHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380532 | |

| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104282-19-1 | |

| Record name | 2-(trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Ascendant Role of Trifluoromethylated Cycloalkanes in Chemical Research

The presence of a trifluoromethyl group can profoundly alter the biological and physical properties of a molecule. In medicinal chemistry, the introduction of a -CF3 group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, its high electronegativity can influence the acidity of nearby functional groups and participate in unique non-covalent interactions, such as fluorine-specific hydrogen bonds, which can lead to enhanced binding affinity with biological targets. The lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly impacted by trifluoromethylation.

Cycloalkane scaffolds, particularly the cyclohexane (B81311) ring, are prevalent in a vast array of natural products and pharmaceuticals. Their conformational flexibility and three-dimensional structure provide an excellent platform for the spatial arrangement of functional groups to optimize interactions with biological receptors. The combination of a trifluoromethyl group and a cyclohexane ring in trifluoromethylated cycloalkanes thus offers a powerful strategy for the design of novel bioactive compounds with improved pharmacological profiles.

Cyclohexanol Derivatives: Versatile Intermediates in Synthesis

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the addition of a CF3 group to a precursor molecule in a single, pivotal step. For the synthesis of this compound, this typically involves the reaction of a trifluoromethylating agent with a cyclohexanone or cyclohexene (B86901) derivative.

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation is a powerful and widely used method for forming carbon-CF3 bonds. This approach involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic carbon center, such as the carbonyl carbon of cyclohexanone. The result of this 1,2-addition, followed by workup, is the tertiary alcohol, this compound.

Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is the most prominent reagent for nucleophilic trifluoromethylation. wikipedia.orgsigmaaldrich.comacs.org It is a stable, liquid organosilicon compound that serves as a precursor to the trifluoromethide anion (CF3-). wikipedia.orgacs.org The reagent itself is unreactive towards carbonyls but becomes a potent trifluoromethylating agent upon activation with a nucleophilic catalyst, typically a fluoride source. semanticscholar.orgnih.gov

The reaction with cyclohexanone proceeds via the addition of the transient CF3- anion to the carbonyl group. A subsequent acidic workup hydrolyzes the resulting silyl (B83357) ether to yield 1-trifluoromethyl-1-cyclohexanol. wikipedia.orgnih.gov Various fluoride initiators can be used, with tetrabutylammonium (B224687) fluoride (TBAF) being a common choice. nih.govwikipedia.org Other catalysts, including cesium fluoride (CsF) and various amine N-oxides or carbonate salts in solvents like dimethylformamide (DMF), have also been shown to be effective, sometimes avoiding the need for strictly anhydrous conditions. nih.govnih.govresearchgate.net

| Substrate | Reagent | Catalyst/Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Cyclohexanone | TMSCF3 | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1-Trifluoromethyl-1-cyclohexanol |

| Cyclohexanone | TMSCF3 | Cesium fluoride (CsF) | o-DCB | rt–50 °C | 1-Trifluoromethyl-1-cyclohexanol silyl ether |

| Aromatic/Aliphatic Ketones | TMSCF3 | Amine N-oxide | DMF | Mild Conditions | TMS-protected trifluoromethylated alcohols |

Data derived from multiple sources. nih.govwikipedia.orgnih.gov

While Ruppert's reagent is prevalent, other nucleophilic trifluoromethylating agents have been developed. A notable and economically attractive alternative is fluoroform (HCF3), a byproduct of Teflon manufacturing. beilstein-journals.orgumich.edu The direct use of fluoroform is challenging due to the low acidity of its proton and the instability of the resulting CF3- anion. However, systems using strong bases like potassium hexamethyldisilazide (KHMDS) in solvents such as triglyme (B29127) have been developed to effectively trifluoromethylate esters to form trifluoromethyl ketones. beilstein-journals.org

Other reagents capable of generating a nucleophilic CF3- equivalent include trifluoromethyl sulfones and sulfoxides, as well as potassium (trifluoromethyl)trimethoxyborate. semanticscholar.orgtcichemicals.com These compounds offer alternative pathways for the nucleophilic introduction of the trifluoromethyl group to carbonyl compounds. semanticscholar.orgtcichemicals.com

| Reagent Class | Specific Reagent Example | Precursor | Typical Substrate | Key Features |

|---|---|---|---|---|

| Fluoroform-based | HCF3/KHMDS | Fluoroform (HCF3) | Esters, Ketones | Economical, uses inexpensive gas. beilstein-journals.org |

| Sulfur-based | Phenyl Trifluoromethyl Sulfoxide | Trifluoromethanesulfonic acid derivatives | Carbonyls | Solid reagent, easy to handle. tcichemicals.com |

| Boron-based | Potassium (trifluoromethyl)trimethoxyborate | B(OCH3)3, CF3SiMe3 | Aryl Iodides (Cross-coupling) | Effective in copper-catalyzed cross-coupling. tcichemicals.com |

Electrophilic Trifluoromethylation Strategies

In contrast to nucleophilic methods that react with electron-poor centers, electrophilic trifluoromethylation involves the reaction of an electrophilic "CF3+" source with a nucleophilic substrate, such as an alkene. For the synthesis of analogues, this typically involves the functionalization of a cyclohexene ring system. These reactions often result in the difunctionalization of the double bond, where a CF3 group and another atom or group are added across it. acs.orgconicet.gov.ar

A number of stable, yet highly reactive, electrophilic trifluoromethylating reagents have been developed. These are often hypervalent iodine compounds or onium salts. acs.orgbeilstein-journals.orgchem-station.com

Togni Reagents: These are hypervalent iodine compounds, with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one being a primary example. conicet.gov.arbrynmawr.edu They are crystalline, stable solids that can trifluoromethylate a wide range of nucleophiles. Copper-catalyzed reactions of Togni's reagent with alkenes can lead to products of trifluoromethyl-benzoyloxylation. acs.org

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. beilstein-journals.orgbrynmawr.edu They are powerful electrophilic agents capable of reacting with electron-rich systems. Under visible-light photoredox conditions, they can act as a source of the trifluoromethyl radical. nih.gov

Yagupolskii-Umemoto Reagents: These are S-(trifluoromethyl)diarylsulfonium salts, which were among the first effective electrophilic trifluoromethylating agents developed. beilstein-journals.org

| Reagent Name | Chemical Class | Typical Application |

|---|---|---|

| Togni's Reagent | Hypervalent Iodine(III) | Trifluoromethylation of β-ketoesters, phenols, alkenes, and alkynes. acs.orgbrynmawr.edu |

| Umemoto Reagent | Dibenzothiophenium Salt | Trifluoromethylation of enolates, silyl enol ethers, and arenes. beilstein-journals.orgbrynmawr.edu |

| Yagupolskii Reagent | Diarylsulfonium Salt | Trifluoromethylation of thiophenolates. beilstein-journals.org |

Radical trifluoromethylation provides another major route to CF3-containing compounds and is particularly effective for functionalizing alkenes. rsc.org These reactions often utilize reagents that are also classified as "electrophilic" but are induced to generate a trifluoromethyl radical (•CF3) via single-electron transfer (SET), often facilitated by transition metal catalysts or visible-light photoredox catalysis. nih.govnih.govacs.org

The process typically involves the generation of the •CF3 radical, which then adds to the double bond of a substrate like cyclohexene. The resulting carbon-centered radical intermediate is then trapped, often by a halogen atom or another functional group, completing the difunctionalization of the alkene. nih.gov For example, the combination of an electrophilic CF3 source and a chloride source under copper catalysis can achieve chloro-trifluoromethylation of alkenes. nih.gov Similarly, visible-light-induced reactions using a photocatalyst like Ru(bpy)3Cl2 or fac-Ir(ppy)3 can generate •CF3 from sources like trifluoroiodomethane (CF3I) or Togni's and Umemoto's reagents to react with alkenes. nih.govacs.org

| CF3 Source | Initiation Method | Catalyst/Additive | Typical Co-reactant | Transformation |

|---|---|---|---|---|

| CF3I | Visible Light | Ru(Phen)3Cl2 | Alkenes | Hydrotrifluoromethylation. nih.gov |

| Togni's Reagent | Visible Light | fac-Ir(ppy)3 | β,γ-Unsaturated Hydrazones | Trifluoromethylation/Cyclization. acs.org |

| CF3SO2Cl | Thermal/Metal-catalyzed | CuCl2 | Alkenes | Chloro-trifluoromethylation. nih.gov |

| Umemoto's Reagent | Visible Light | Cu(I) complex | Alkenes | Fluoro-trifluoromethylation. nih.gov |

Transition Metal-Catalyzed Trifluoromethylation

Copper-Catalyzed Trifluoromethylation Reactions

Copper-catalyzed reactions are a cornerstone of trifluoromethylation chemistry due to the low cost and high efficiency of copper catalysts. nih.gov These reactions can proceed through various mechanisms, including those involving nucleophilic, electrophilic, or radical trifluoromethylating reagents. nih.gov For the synthesis of trifluoromethylated cyclohexanol derivatives, the trifluoromethylation of alkenes, such as cyclohexene precursors, is a particularly relevant approach.

One common strategy involves the use of electrophilic trifluoromethylating reagents, such as Togni's reagent, in the presence of a copper(I) catalyst. researchgate.net These reactions can proceed smoothly to yield trifluoromethylated alkenes, which can then be further functionalized to the desired cyclohexanol. researchgate.net For instance, the copper-catalyzed trifluoromethylation of unactivated terminal olefins allows for the preparation of allyl-CF3 products that were previously difficult to access. nih.gov The reaction conditions are generally mild, making them compatible with a wide range of functional groups. nih.gov

The mechanism of these reactions can be complex, with evidence suggesting the possibility of multiple operative pathways, including radical processes. researchgate.netnih.gov For example, studies using radical scavengers have indicated that a radical process is likely involved in the transformation. researchgate.net In some cases, the reaction may proceed via an atom transfer radical addition-type pathway involving the homolytic cleavage of the alkene. nih.gov

A plausible mechanism for the copper-mediated Sandmeyer-type trifluoromethylation involves the generation of a trifluoromethyl copper(I) species, which then transfers an electron to a diazonium salt to generate a diazo radical. nih.gov This is followed by the release of nitrogen to form an aryl radical, which can then react to form the trifluoromethylated product. nih.gov Another proposed mechanism for the trifluoromethylation of terminal alkynes involves the formation of a copper(I)-acetylide species, followed by oxidative addition of a CF3+ source and reductive elimination. nih.gov

The table below summarizes various copper-catalyzed trifluoromethylation reactions.

| Catalyst | Trifluoromethyl Source | Substrate Type | Key Features |

| CuCl | Togni's Reagent | Terminal Alkenes | High E/Z selectivity for linear products. nih.gov |

| Copper(I) salts | TMSCF3 | Terminal Alkynes | Can be conducted at room temperature. nih.gov |

| Copper salts | Ruppert-Prakash Reagent | Amines | Proceeds via oxidation of C(sp3)-H bonds. nih.gov |

| Copper(I) salts | Togni's Reagent | Terminal Alkenes | Excellent stereoselectivity (E/Z >97/3). researchgate.net |

Palladium-Catalyzed Asymmetric Amination for Trifluoromethylated Heterocycles

Palladium catalysis offers powerful methods for the asymmetric synthesis of complex molecules, including trifluoromethylated heterocycles. A notable application is the palladium-catalyzed asymmetric allylic amination, which allows for the enantioselective construction of chiral 4H-chromene skeletons containing a trifluoromethyl group. researchgate.net This method provides a route to chiral 2-trifluoromethyl-4H-chromenes containing a 1,2,3,4-tetrahydroquinoline (B108954) unit in moderate to good yields with excellent enantioselectivity. researchgate.net

The first palladium-catalyzed asymmetric allylic trifluoromethylation was developed using allyl fluorides as superior precursors for the generation of π-allyl complexes. nih.gov This methodology relies on the synergistic interplay between the leaving group and the subsequent activation of the nucleophilic trifluoromethyl group. nih.gov The use of a bidentate diamidophosphite ligand class is crucial for the success of this challenging transformation. nih.gov

In a related strategy, the asymmetric trifluoromethylated allylic alkylation of pyrazolones has been achieved using α-(trifluoromethyl)alkenyl acetates as a novel trifluoromethylated allylation reagent. nih.govacs.org This reaction produces functionalized chiral pyrazolones with high yields and excellent regio-, enantio-, and diastereoselectivities. nih.govacs.org A key step in the mechanism is the initial double-bond migration of the α-(trifluoromethyl)alkenyl acetate (B1210297) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene. acs.org These products can be converted into other chiral amines without loss of enantioselectivity. colab.ws

Multi-Step Synthesis and Derivatization

Beyond direct trifluoromethylation, multi-step sequences are essential for building complex trifluoromethylated cyclohexyl systems. The Robinson annulation, in particular, stands out as a robust method for constructing the core ring structure.

Robinson Annulation Approaches to Trifluoromethylated Cyclohexyl Systems

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an aldol condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com This method has been successfully adapted for the synthesis of trifluoromethylated cyclohexyl and cyclohexenyl compounds. nih.govrsc.org The process typically involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane ring. wikipedia.org The formation of cyclohexenone and its derivatives is of significant interest due to their application in the synthesis of natural products, antibiotics, and steroids. wikipedia.org

The synthesis of these trifluoromethylated systems often starts from commercially available materials like pentafluoropropiophenone. nih.govrsc.org A key intermediate in this process is the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, which can be synthesized via a Mukaiyama Michael-type reaction. nih.govrsc.orgelectronicsandbooks.com

The treatment of the precursor diketone, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, under basic conditions is a critical step that can be controlled to yield different products. nih.govrsc.orgelectronicsandbooks.com The stoichiometry of the base used plays a crucial role in determining the reaction's outcome. nih.govrsc.orgelectronicsandbooks.com

When a catalytic amount of a base like potassium hydroxide (B78521) (KOH) is used, the reaction leads to the formation of a stable ketol, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. nih.govrsc.orgresearchgate.net In contrast to similar non-fluorinated systems where the cyclohexene derivative is formed directly, this trifluoromethylated ketol is surprisingly stable. electronicsandbooks.comresearchgate.net

To obtain the corresponding cyclohexenone derivative, which is the typical product of a Robinson annulation, further steps are required. nih.govrsc.org Mesylation of the ketol, followed by elimination, can provide the desired cyclohexenone derivative in good yield. nih.govrsc.orgelectronicsandbooks.com

The table below summarizes the outcomes of the base-mediated cyclization of 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione.

| Base | Stoichiometry | Solvent | Product |

| KOH | Catalytic | - | 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone nih.govrsc.orgelectronicsandbooks.com |

| KOH | Excess | THF | 6-(trifluoromethyl)biphenyl-3-ol nih.govrsc.orgelectronicsandbooks.com |

| KOH | Excess | Alcohol | Solvolysis of the trifluoromethyl group nih.govrsc.org |

The trifluoromethyl group is known for its robustness, which is a desirable trait for many applications in medicinal chemistry and materials science. tcichemicals.commdpi.com However, this stability also presents a significant challenge for selective chemical transformations of the C-F bonds within the group. tcichemicals.com Despite these difficulties, methods for the selective transformation of aromatic trifluoromethyl groups have been developed, and the principles can be conceptually extended to aliphatic systems like trifluoromethylcyclohexane. tcichemicals.com

One strategy for activating the C-F bond involves the use of an ortho-hydrosilyl group on a benzotrifluoride. tcichemicals.com This allows for the selective transformation of a single C-F bond under mild conditions. tcichemicals.com The electron-withdrawing nature of the trifluoromethyl group can also be exploited to enable selective deprotonation at an adjacent position, allowing for the introduction of various electrophiles. tcichemicals.com While these methods have been primarily demonstrated on aromatic systems, they provide a blueprint for potential future transformations on trifluoromethylated cyclohexyl rings. tcichemicals.com It is important to note that such transformations are challenging due to the high strength of the C-F bond and the tendency for over-defluorination. researchgate.net

Carbene Insertion Reactions in Cyclohexyl Systems

Carbene insertion into carbon-hydrogen (C-H) bonds represents a direct method for the functionalization of saturated cyclic systems like cyclohexane. The reaction involving 1,2,2-trifluoroethylidene (CHF•CF2), a fluorinated carbene, demonstrates a clear preference for insertion into different types of C-H bonds. rsc.org The reactivity order is tertiary > secondary > primary, highlighting the electronic and steric influences on the transition state of the insertion reaction. rsc.org

In the context of cyclohexyl systems, this carbene readily inserts into the C-H bonds. rsc.org The efficiency of insertion into C-H bonds of the same type can be influenced by the molecular environment, such as the number of adjacent β-hydrogen atoms. rsc.org For instance, the reaction with cyclohexane yields (2,2,3-trifluoroethyl)cyclohexane. In some cases, minor products such as cyclopropanes are formed. rsc.org This side reaction occurs when the carbene abstracts a hydrogen atom from the alkane to form an alkene, which then undergoes cyclopropanation with another carbene molecule. rsc.org The development of catalysts that can favor C-H insertion over other potential side reactions like cyclopropanation is a significant challenge in synthetic chemistry. nih.gov

Table 1: Relative Reactivity of 1,2,2-Trifluoroethylidene Insertion into C-H Bonds

| C-H Bond Type | Relative Reactivity per H atom (Cyclohexane = 1.0) |

|---|---|

| Primary | 0.1 |

| Secondary | 1.0 |

| Tertiary | 6.4 |

Data sourced from studies on carbene insertion reactions. rsc.org

Chemoenzymatic and Biocatalytic Synthesis of Fluorinated Cycloalkanes

Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of complex molecules, including fluorinated cycloalkanes. nih.govutdallas.edu Engineered heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450s, have been repurposed to catalyze abiological carbene transfer reactions with high activity and stereoselectivity. utdallas.edunih.gov These enzymatic systems can be integrated into microbial metabolic pathways, allowing for the biosynthesis of valuable fluorinated compounds from simple precursors. nih.govnih.gov

A chemoenzymatic approach combines the strengths of both chemical synthesis and biocatalysis. nih.gov For example, a "hybrid" procedure can be employed where a substrate is first prepared using traditional chemical methods and then subjected to an enzymatic transformation to introduce chirality or a specific functional group. nih.gov This strategy has been used to create fluorine-substituted derivatives of natural products. nih.gov The use of engineered enzymes allows for transformations not easily achievable with conventional chemocatalytic methods, particularly in achieving high diastereo- and enantiocontrol in the synthesis of fluorinated cyclopropanes and other cycloalkanes. nih.govutdallas.edu

Protein engineering of cytochrome P450 enzymes has enabled the catalysis of reactions beyond their natural scope, such as trifluoromethylation. nih.gov An engineered cytochrome P450 variant, P411-PFA, has been developed to catalyze the transfer of a trifluoromethyl carbene from 2-diazo-1,1,1-trifluoroethane to the alkene moiety of various monoterpenes. nih.gov Many of these monoterpenes, such as L-carveol and carvone (B1668592), possess a cyclohexene or cyclohexanone core structure. nih.gov

This biocatalytic system successfully generates trifluoromethyl-substituted cyclopropane (B1198618) derivatives of these natural monoterpene scaffolds. nih.gov The integration of this abiotic cyclopropanation reaction with a reconstructed metabolic pathway in Escherichia coli has enabled the one-step biosynthesis of a trifluoromethylated L-carveol derivative directly from a limonene (B3431351) precursor. nih.gov This amalgamation of synthetic enzymatic chemistry with metabolic engineering presents a promising route for the sustainable production of novel bioactive fluorinated compounds. nih.gov

Table 2: Biocatalytic Trifluoromethyl-Cyclopropanation of Monoterpenes by P411-PFA

| Substrate | Product |

|---|---|

| L-carveol | Trifluoromethylated L-carveol derivative |

| Carvone | Trifluoromethylated carvone derivative |

| Perilla alcohol | Trifluoromethylated perilla alcohol derivative |

| Perillartine (B93751) | Trifluoromethylated perillartine derivative |

Data derived from research on engineered cytochrome P450. nih.gov

Asymmetric Synthesis of Chiral this compound and Related Compounds

The synthesis of specific stereoisomers of this compound is of great importance, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Asymmetric synthesis aims to produce these chiral molecules with high enantiomeric purity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric synthesis. researchgate.netrsc.org

For instance, a conformationally rigid 2-trifluoromethyloxazolidine can serve as a high-performance chiral auxiliary for the diastereoselective alkylation of amide enolates. researchgate.netnih.gov This approach allows for the introduction of various substituents with high diastereoselectivity (>98% de). researchgate.net Another strategy involves a temporary stereocenter approach, where an initial aldol reaction sets a hydroxyl-bearing stereocenter. rsc.org This newly formed stereocenter then directs a subsequent reaction, such as a cyclopropanation, on a nearby functional group before it is removed via a retro-aldol cleavage. rsc.org These methodologies demonstrate the potential of chiral auxiliaries to control the formation of stereocenters in the synthesis of complex chiral molecules, a principle applicable to the synthesis of chiral trifluoromethylated cyclohexanols. researchgate.netrsc.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative for asymmetric synthesis. mdpi.com Chiral Brønsted acids, such as derivatives of BINOL-phosphoric acid (CPA), are effective organocatalysts for a variety of asymmetric transformations, including cycloadditions and cyclizations. mdpi.com

In the context of synthesizing trifluoromethylated compounds, organocatalysis can be applied to the asymmetric trifluoromethylation of carbonyl compounds. For example, the trifluoromethyl radical, which can be generated from precursors like CF3SO2Na, can add to an enamine or enolate intermediate generated in situ from a cyclohexanone derivative and a chiral amine catalyst. beilstein-journals.org The chiral environment provided by the organocatalyst directs the approach of the trifluoromethylating agent, resulting in the formation of one enantiomer in excess. Such strategies have been successful in synthesizing axially chiral biaryls and other complex structures with excellent enantioselectivities. mdpi.com The principles of CPA-catalyzed reactions, which involve the formation of chiral intermediates, can be extended to the enantioselective synthesis of α-trifluoromethyl ketones, which are direct precursors to 2-(trifluoromethyl)cyclohexanols via reduction. mdpi.com

Achieving stereoselectivity in the synthesis of trifluoromethylated cyclohexyl structures is a multifaceted challenge that can be addressed through various strategic approaches. The stereochemical outcome of a reaction can be controlled by the substrate, the reagents, or the catalyst.

Substrate-directed control relies on existing stereocenters within the starting material to guide the formation of new ones. Biocatalytic methods, using engineered enzymes like myoglobin or cytochrome P450, offer a powerful form of catalyst-based stereocontrol. nih.gov These enzymes create a chiral pocket that binds the substrate in a specific orientation, leading to highly selective carbene transfer or oxidation reactions. nih.govnih.gov For example, engineered myoglobin variants can execute cyclopropanation reactions with excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). nih.govutdallas.edu

Reagent-controlled strategies include methods like the 1,2-oxidative trifluoromethylation of olefins, where a CF3 radical is added across a double bond. nih.gov While not inherently asymmetric with achiral starting materials, employing a chiral ligand with the metal catalyst or using a chiral radical source could induce enantioselectivity. The development of general and efficient methods for creating α-trifluoromethyl ketones from alkenes under mild conditions provides a versatile entry point to chiral trifluoromethylated cyclohexanols, as the resulting ketone can be reduced stereoselectively. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,2-Trifluoroethylidene |

| (2,2,3-Trifluoroethyl)cyclohexane |

| L-carveol |

| Carvone |

| Perilla alcohol |

| Perillartine |

| 2-Diazo-1,1,1-trifluoroethane |

| Limonene |

| 2-Trifluoromethyl-2-methyl-4-phenyloxazolidine |

| BINOL-phosphoric acid (CPA) |

| CF3SO2Na (Sodium triflinate) |

Stereochemical Aspects and Conformational Analysis

Isomerism in 2-(Trifluoromethyl)cyclohexanol (cis/trans)

Like other 1,2-disubstituted cycloalkanes, this compound can exist as two distinct geometric isomers: cis and trans. This isomerism arises because the cyclohexane (B81311) ring restricts free rotation around its carbon-carbon bonds.

Cis-isomer: In the cis-isomer, the trifluoromethyl group (-CF₃) and the hydroxyl group (-OH) are located on the same side of the cyclohexane ring's plane.

Trans-isomer: In the trans-isomer, the trifluoromethyl and hydroxyl groups are situated on opposite sides of the ring's plane.

These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. As a result, they possess different physical and chemical properties, and they cannot be interconverted without breaking and reforming chemical bonds. The relative stability of the cis and trans isomers is determined by the conformational preferences of the substituents on the cyclohexane chair, as discussed in section 3.3.

Stereochemical Assignment Techniques

Determining the precise stereochemistry (cis or trans) of this compound isomers requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods for unambiguous configuration and conformation elucidation.

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of this compound in solution. Both ¹H and ¹⁹F NMR provide critical data for assignment.

¹H NMR Spectroscopy: The key to distinguishing the isomers lies in analyzing the signal of the proton attached to the carbon bearing the hydroxyl group (the H-1 proton). The splitting pattern and, more importantly, the coupling constants (J-values) of this proton with the adjacent proton on the carbon with the CF₃ group (the H-2 proton) are diagnostic.

In the most stable chair conformation of the trans-isomer, the CF₃ and OH groups are typically both in equatorial positions. This places the H-1 and H-2 protons in axial positions. The dihedral angle between these two axial protons is approximately 180°, which results in a large coupling constant (Jₐₐ), typically in the range of 10-13 Hz.

Conversely, in the cis-isomer, one substituent must be axial and the other equatorial. This results in either an axial-equatorial or equatorial-axial relationship between the H-1 and H-2 protons. The dihedral angles for these relationships are around 60°, leading to significantly smaller coupling constants (Jₐₑ or Jₑₐ), usually between 2-5 Hz. By measuring the coupling constant of the carbinol proton, one can confidently assign the relative stereochemistry.

| Isomer | Expected H-1/H-2 Relationship | Expected Coupling Constant (J) |

| trans | trans-diaxial | ~10-13 Hz |

| cis | cis-axial-equatorial | ~2-5 Hz |

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group allows for the use of ¹⁹F NMR. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, including its orientation (axial or equatorial) on the cyclohexane ring. The axial and equatorial CF₃ groups will have distinct chemical shifts. By analyzing the ¹⁹F NMR spectrum, particularly at low temperatures to slow down the ring-flipping process, it is possible to observe the signals for both conformers and determine the equilibrium ratio. This provides complementary information to ¹H NMR for stereochemical assignment. The diastereomeric relationship between the cis and trans isomers also results in different ¹⁹F chemical shifts for each isomer.

X-ray crystallography provides the most definitive method for determining the stereochemistry and solid-state conformation of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, an X-ray crystal structure would unambiguously:

Confirm the relative stereochemistry as cis or trans.

Reveal the preferred chair conformation in the solid state.

Provide precise data on bond lengths, bond angles, and torsional angles.

Elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal packing.

Conformational Behavior of Trifluoromethylated Cyclohexyl Rings

The conformational equilibrium of a substituted cyclohexane is dictated by the steric and electronic properties of its substituents. In a process known as a ring flip, a cyclohexane chair conformation can interconvert into an alternative chair form, causing all axial substituents to become equatorial and vice versa. The equilibrium generally favors the conformation that minimizes steric strain by placing the larger substituents in the more spacious equatorial positions.

The preference of a substituent for the equatorial position is quantified by its conformational free energy, known as the "A-value". A larger A-value signifies a stronger preference for the equatorial position. The trifluoromethyl group has a significantly larger steric demand than a methyl group. The A-value for a CF₃ group has been experimentally determined to be approximately 2.4-2.5 kcal/mol. This is considerably higher than that of a methyl group (~1.7 kcal/mol) and a hydroxyl group (~0.9-1.0 kcal/mol).

| Substituent | A-value (kcal/mol) |

| -OH | ~0.9-1.0 |

| -CH₃ | ~1.7 |

| -CF₃ | ~2.4-2.5 |

This high A-value indicates a strong preference for the CF₃ group to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring.

For trans-2-(Trifluoromethyl)cyclohexanol , the most stable conformation will have both the bulky CF₃ group and the OH group in equatorial positions (e,e). The alternative diaxial conformer (a,a) would be highly disfavored due to the severe steric strain from the axial CF₃ group.

For cis-2-(Trifluoromethyl)cyclohexanol , the substituents must be one axial and one equatorial (a,e or e,a). Given the much larger A-value of the CF₃ group compared to the OH group, the conformational equilibrium will strongly favor the conformer where the CF₃ group is equatorial and the OH group is axial.

Diastereoselective Control in Synthetic Pathways

The synthesis of this compound, typically via the reduction of 2-(trifluoromethyl)cyclohexanone, presents a challenge in controlling the diastereoselectivity to favor either the cis or trans isomer. The stereochemical outcome is highly dependent on the steric and electronic nature of the reducing agent and the reaction conditions.

The reduction of a 2-substituted cyclohexanone (B45756) can proceed via two main pathways:

Axial Attack: The nucleophilic hydride attacks the carbonyl carbon from the axial face. This is sterically less hindered for small nucleophiles and leads to the formation of an equatorial alcohol. In the case of 2-(trifluoromethyl)cyclohexanone, this would result in the trans-product.

Equatorial Attack: The hydride attacks from the more sterically congested equatorial face. This pathway is often favored by bulkier reducing agents, as it avoids torsional strain with the adjacent substituents during the transition state. This leads to an axial alcohol, which corresponds to the cis-product.

Therefore, diastereoselective control can often be achieved by carefully selecting the hydride reagent:

To favor the trans-isomer (Equatorial -OH): Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack, leading to a higher proportion of the thermodynamically more stable trans-isomer.

To favor the cis-isomer (Axial -OH): Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or lithium triisobutylborohydride (LITBAL-H®), are sterically demanding and preferentially attack from the less hindered equatorial face of the molecule, resulting in the formation of the cis-isomer. The large size of the phenyl group in some systems has been shown to favor the formation of the cis-alcohol.

By modulating the steric bulk of the reducing agent, it is possible to selectively synthesize one diastereomer over the other, which is crucial for applications where a specific stereoisomer is required.

Reactivity and Chemical Transformations of 2 Trifluoromethyl Cyclohexanol

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of 2-(Trifluoromethyl)cyclohexanol is a primary site for functional group interconversions, a cornerstone of synthetic organic chemistry. fiveable.mesolubilityofthings.com These transformations allow for the conversion of the alcohol into a variety of other functional groups, significantly expanding the synthetic utility of the molecule.

Common interconversions include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(trifluoromethyl)cyclohexanone. solubilityofthings.comyoutube.comyoutube.com This transformation is typically achieved using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often employed to avoid over-oxidation. solubilityofthings.com A more environmentally friendly approach utilizes sodium hypochlorite (B82951) (household bleach) in the presence of an acetic acid catalyst. youtube.comyoutube.com

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) through nucleophilic substitution reactions. ub.eduvanderbilt.edu Reagents such as thionyl chloride (SOCl₂) for chlorination, or phosphorus tribromide (PBr₃) for bromination, are commonly used. ub.edu These reactions often proceed with an inversion of stereochemistry at the carbon atom bearing the hydroxyl group.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This reaction is fundamental in the synthesis of various compounds and can be catalyzed by acids. solubilityofthings.com

Formation of Sulfonate Esters: The alcohol can be converted into sulfonate esters, such as tosylates, mesylates, or triflates, by reacting with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or anhydrides (e.g., triflic anhydride). ub.edu These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates for further transformations. vanderbilt.edu

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | PCC, Sodium hypochlorite/Acetic acid | Ketone |

| Chlorination | Thionyl chloride (SOCl₂) | Chloride |

| Bromination | Phosphorus tribromide (PBr₃) | Bromide |

| Esterification | Carboxylic acid (or derivative) | Ester |

| Tosylation | p-Toluenesulfonyl chloride | Tosylate |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert due to the strength of the carbon-fluorine bonds. However, its strong electron-withdrawing nature significantly influences the reactivity of the rest of the molecule.

Solvolysis is a type of nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile. While specific studies on the solvolysis of this compound are not extensively detailed in the provided search results, the principles of solvolysis can be applied. The rate of solvolysis would be influenced by the stability of the potential carbocation intermediate. The electron-withdrawing trifluoromethyl group at the 2-position would destabilize a carbocation at the 1-position, making an SN1-type solvolysis at this position less favorable. Conversely, it might influence the reaction pathway of a derivative, for instance, by favoring elimination over substitution.

Direct derivatization of the trifluoromethyl group itself is challenging and typically requires harsh reaction conditions that are often not compatible with the hydroxyl group or the cyclohexane (B81311) ring. nih.gov Reactions that transform the C-F bonds of a trifluoromethyl group are not common in standard organic synthesis. However, the influence of the CF₃ group is crucial in directing other reactions. For example, in the synthesis of trifluoromethylated amino alcohols from monoterpenes, the trifluoromethylation step using the Ruppert-Prakash reagent (TMSCF₃) proceeds chemo- and stereoselectively at a carbonyl group, leaving the trifluoromethyl group intact. mdpi.com

Ring-Opening and Rearrangement Reactions in Trifluoromethylated Cyclohexanols

The presence of the trifluoromethyl group can influence the propensity of the cyclohexanol (B46403) ring to undergo opening or rearrangement reactions, often under specific conditions or with particular reagents.

Deoxytrifluoromethylation/Aromatization: A notable transformation is the deoxytrifluoromethylation/aromatization of cyclohexanone (B45756) derivatives to form highly substituted trifluoromethyl arenes. nih.govchemrxiv.orgresearchgate.net This process typically involves the 1,2-addition of a trifluoromethylating agent like TMSCF₃ to a cyclohexanone, followed by dehydration and oxidation to yield an aromatic ring bearing a trifluoromethyl group. nih.govresearchgate.net While this reaction starts from the ketone, it represents a powerful synthetic route that leverages the reactivity of the trifluoromethylated cyclohexane system.

Rearrangement Reactions: Rearrangement reactions, such as the pinacol (B44631) rearrangement, are well-established for 1,2-diols. libretexts.org While this compound is not a diol, its derivatives could potentially undergo rearrangements. For instance, the acid-catalyzed rearrangement of a related epoxide could be influenced by the trifluoromethyl group, directing the ring-opening and subsequent hydride or alkyl shifts. The stability of intermediates and the migratory aptitude of adjacent groups would be key factors. libretexts.org Favorskii and Wolff rearrangements are other types of rearrangements that can lead to ring contraction or expansion, and while not directly documented for this specific compound in the search results, they represent potential transformation pathways for suitably functionalized derivatives. libretexts.org For example, a Wolff rearrangement of a diazoketone derived from a trifluoromethylated cyclohexanone could lead to a ring-contracted cyclopentane (B165970) carboxylic acid derivative. libretexts.org

Spectroscopic Characterization and Structural Elucidation

Advanced NMR Spectroscopic Techniques (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 2-(Trifluoromethyl)cyclohexanol in solution. Analysis of ¹H, ¹⁹F, and ¹³C NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all atoms and the determination of the relative stereochemistry of the cis and trans isomers.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is characterized by a series of complex multiplets in the upfield region (typically 1.0-2.5 ppm) corresponding to the protons of the cyclohexane (B81311) ring. The signals for the protons on the carbon atoms bearing the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups (C1 and C2) are of particular diagnostic importance. The proton attached to the hydroxyl-bearing carbon (CH-OH) typically appears as a distinct multiplet whose chemical shift and multiplicity are sensitive to the molecule's conformation and stereochemistry.

A crucial application of ¹H NMR is the differentiation of cis and trans diastereomers through the analysis of proton-proton coupling constants (J-values). While specific data for this compound is not widely published, analysis of the closely related compound, (2-(trifluoromethyl)cyclohexyl)benzene, provides a clear precedent. rsc.org In that analogous system, the key methine protons showed distinct coupling constants:

The cis diastereomer displayed couplings ranging from 4.6 to 5.2 Hz. rsc.org

The trans diastereomer exhibited couplings of 3.6 Hz and a much larger 11.6 Hz. rsc.org This large coupling is characteristic of a trans-diaxial relationship between two adjacent protons on a cyclohexane ring, providing a definitive marker for the trans isomer. rsc.org

¹⁹F NMR Spectroscopy Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential and highly sensitive technique for characterizing this molecule. nih.gov It typically shows a single signal for the -CF₃ group, as the three fluorine atoms are chemically equivalent. This signal's chemical shift provides information about the electronic environment of the CF₃ group. colorado.edu The signal is often split into a doublet due to coupling with the adjacent proton on C2.

A key finding in the analysis of related compounds is that the ¹⁹F chemical shift is diagnostic for the stereoisomer. rsc.org For the analogous phenyl-substituted compound, the chemical shifts were:

cis isomer : -62.5 ppm (broad singlet) rsc.org

trans isomer : -68.6 ppm (doublet, J = 7.90 Hz) rsc.org This significant difference allows for straightforward identification and quantification of the diastereomers in a mixture. rsc.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group is particularly noteworthy; it appears as a quartet in the spectrum due to coupling with the three fluorine atoms (¹JC-F), a characteristic feature for CF₃-bearing carbons. rsc.org The carbon attached to the hydroxyl group also gives a distinct signal. The remaining cyclohexane carbons appear as a set of signals in the aliphatic region of the spectrum. The precise chemical shifts of the ring carbons can help confirm the stereochemistry, as the axial or equatorial position of the trifluoromethyl group influences the shielding of nearby carbon atoms. docbrown.info

Table 1: Expected and Illustrative NMR Spectroscopic Data for this compound Isomers Note: Data for coupling constants and ¹⁹F shifts are based on the closely related analog (2-(Trifluoromethyl)cyclohexyl)benzene as a reference for illustrating stereochemical differentiation. rsc.org

| Parameter | Isomer | Expected/Illustrative Value | Remarks |

| ¹H-¹H Coupling | cis | J ≈ 4.6 - 5.2 Hz | Indicates the absence of trans-diaxial proton relationships for the key methine protons. rsc.org |

| trans | J ≈ 11.6 Hz | The large coupling constant is a definitive indicator of a trans-diaxial proton arrangement. rsc.org | |

| ¹⁹F Chemical Shift | cis | δ ≈ -62.5 ppm | Chemical shift is sensitive to the stereochemical environment. rsc.org |

| trans | δ ≈ -68.6 ppm | A distinct upfield shift compared to the cis isomer provides a clear diagnostic marker. rsc.org | |

| ¹³C-¹⁹F Coupling | cis & trans | ¹JC-F ≈ 280 Hz | The carbon attached to the CF₃ group appears as a large quartet. This is a general feature of trifluoromethyl groups. rsc.org |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural insights from its fragmentation pattern under electron ionization (EI). The molecular formula is C₇H₁₁F₃O, corresponding to a molecular weight of 168.16 g/mol .

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org For cyclohexanol (B46403), a prominent peak from the loss of water (H₂O, 18 Da) is observed, and a base peak is often seen at m/z = 57. reddit.comchemicalbook.com For trifluoromethyl compounds, the loss of the stable CF₃ radical (69 Da) is a common pathway.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Remarks |

| 168 | Molecular Ion | [C₇H₁₁F₃O]⁺ | Confirms the molecular weight of the compound. Its intensity may be low. |

| 150 | [M - H₂O]⁺ | [C₇H₉F₃]⁺ | Result of dehydration, a very common fragmentation for alcohols. libretexts.org |

| 99 | [M - CF₃]⁺ | [C₆H₁₁O]⁺ | Result of the loss of the trifluoromethyl radical. |

| 82 | [M - H₂O - HF]⁺ | [C₇H₈F₂]⁺ | A possible subsequent fragmentation following initial water loss. |

| 57 | Cyclobutyl Cation | [C₄H₉]⁺ | A very stable fragment commonly observed as the base peak in the spectrum of cyclohexanol. reddit.comchemicalbook.com |

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a compound in the solid state, providing exact bond lengths, bond angles, and conformational details. To date, a search of the scientific literature and crystallographic databases does not reveal a reported crystal structure for this compound.

Should the compound be crystallized and analyzed, XRD would unambiguously establish its stereochemistry (cis or trans). The analysis would also reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice and the precise orientation of the hydroxyl and trifluoromethyl substituents (axial vs. equatorial). For the parent compound, cyclohexanol, single-crystal X-ray diffraction has been performed on its plastic crystalline phase, revealing a face-centred cubic unit cell where both axial and equatorial conformers are present. capes.gov.br A similar study on this compound would provide invaluable insight into how the bulky and electronegative trifluoromethyl group influences the molecule's solid-state packing and conformation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy. mdpi.com It is based on the principle that the electronic energy of a molecule's ground state is uniquely determined by its electron density. mdpi.com This approach is widely used to calculate a variety of molecular properties, including geometries, energies, and reaction mechanisms. core.ac.uk

A fundamental step in any computational analysis is geometry optimization. Using DFT methods, such as the popular B3LYP functional with a basis set like 6-311++G(d,p), the lowest energy conformation of 2-(Trifluoromethyl)cyclohexanol can be determined. nih.gov This process refines the molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles, and confirming the structure as a true minimum on the potential energy surface through frequency calculations. nih.gov

The analysis of the electronic structure, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.govresearchgate.net For this compound, the HOMO would likely be localized around the oxygen atom of the hydroxyl group, while the LUMO may be associated with the antibonding orbitals of the C-F bonds.

Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Optimization This table presents hypothetical data for illustrative purposes.

| Parameter | Atom(s) Involved | Value |

| Bond Length | C-O | ~1.43 Å |

| O-H | ~0.96 Å | |

| C-CF₃ | ~1.54 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-O | ~110° |

| C-O-H | ~109° | |

| C-C-CF₃ | ~112° | |

| Dihedral Angle | H-O-C-C | ~180° (anti) or ~60° (gauche) |

DFT calculations are instrumental in mapping out the pathways of chemical reactions. mdpi.com For this compound, this could involve studying its oxidation, esterification, or reactions involving the trifluoromethyl group. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction can be constructed. researchgate.net Identifying the transition state, a first-order saddle point on the energy surface, allows for the calculation of the activation energy barrier, which is fundamental to understanding reaction rates and feasibility. researchgate.net

To predict how this compound interacts with other chemical species, reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) is a particularly insightful descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. mdpi.comresearchgate.net For this compound, the MEP would show a negative potential (red/yellow) around the lone pairs of the oxygen atom, indicating a nucleophilic site prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as an electrophilic site. researchgate.net

The Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point in the space of a molecule. researchgate.netdiva-portal.org Regions with low ALIE values correspond to the locations of the most reactive, easily ionized electrons. researchgate.net For this molecule, low ALIE values would likely be found above and below the plane of the C-O bond and potentially on the oxygen atom, highlighting the most probable sites for oxidation or interaction with electrophiles. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations investigate the behavior of molecules over time by applying Newtonian physics. nih.gov An MD simulation of this compound would reveal its conformational dynamics. This is particularly important for the cyclohexane (B81311) ring, which can exist in various conformations such as chair, boat, and twist-boat. The simulation would track the puckering of the ring and the equilibrium between axial and equatorial positions of the hydroxyl and trifluoromethyl substituents. These simulations provide insight into the molecule's flexibility and the predominant conformations present under specific conditions (e.g., in different solvents), which can significantly influence its reactivity and interactions. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and chemical bonds. wikipedia.orgwiley-vch.de This method identifies critical points in the electron density where the gradient is zero. The presence of a bond path and a (3, -1) bond critical point between two nuclei is a universal indicator of a chemical bond. wiley-vch.deamercrystalassn.org

An application of QTAIM to this compound would allow for a quantitative characterization of all its chemical bonds (C-C, C-H, C-O, O-H, C-F). By analyzing the properties at the bond critical points, such as the electron density and its Laplacian, one can determine the nature of the bonds—whether they are predominantly covalent or have significant ionic character. This analysis can also reveal weaker intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group, which can influence the molecule's preferred conformation.

Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound This table presents hypothetical data for illustrative purposes to show the type of information generated by QTAIM analysis.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Character |

| C-O | ~0.25 | Negative | Polar Covalent |

| O-H | ~0.30 | Negative | Polar Covalent |

| C-F | ~0.20 | Positive | Highly Polar/Ionic |

| C-C | ~0.23 | Negative | Covalent |

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. nsf.gov Using DFT, it is possible to calculate the vibrational frequencies corresponding to an infrared (IR) spectrum. nih.gov For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to specific molecular motions, such as the O-H stretch, C-O stretch, and C-F stretches. Comparing the computed spectrum with the experimental one serves as a powerful validation of the calculated optimized geometry. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure and gain further insight into its electronic environment. nih.gov

Derivatives and Synthetic Utility in Organic Chemistry

Design and Synthesis of Novel Trifluoromethylated Cyclohexanol (B46403) Analogues

The design of novel trifluoromethylated cyclohexanol analogues is primarily driven by the need to explore chemical space for applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov The synthesis of these analogues often starts from readily available precursors and employs various cyclization and functionalization strategies.

One common approach to constructing the trifluoromethylated cyclohexane (B81311) core is through a Robinson annulation reaction. This method involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. For instance, a diketone precursor, 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione, can be synthesized via a Mukaiyama-Michael type reaction. rsc.org Subsequent treatment of this diketone with a base can lead to the formation of a surprisingly stable ketol, 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. rsc.org This ketol can then be further manipulated to generate various cyclohexenol (B1201834) and cyclohexenone derivatives. rsc.org

Another powerful strategy involves organocatalytic cascade reactions. For example, an enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, catalyzed by cinchona alkaloid-based primary amines, can construct various β-trifluoromethyl-cyclohexanone derivatives with high yields and enantioselectivities. nih.gov These cyclohexanone (B45756) products can then be reduced to the corresponding cyclohexanol analogues. The choice of an acidic co-catalyst can influence the reaction pathway, leading to either the cyclohexanone or a cyclohexenone. nih.gov

The synthesis of highly functionalized proline derivatives containing a trifluoromethyl group has also been achieved through a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide. This cascade reaction, involving [3+2]-cycloaddition/ketenimine formation and a rearrangement/Alder-ene cyclization, produces novel 3-ethynyl proline derivatives with high diastereoselectivity. mdpi.com These complex heterocyclic structures showcase the versatility of trifluoromethylated building blocks in generating diverse molecular scaffolds.

A deoxytrifluoromethylation/aromatization strategy provides an alternative route to highly substituted trifluoromethyl arenes starting from functionalized cyclohexan(en)ones. This method involves a 1,2-addition of the Ruppert-Prakash reagent (TMSCF3) to the cyclohexan(en)one, followed by aromatization. nih.gov This approach allows for the synthesis of complex trifluoromethylated aromatic compounds that are otherwise difficult to access. nih.gov

| Starting Material(s) | Reaction Type | Key Reagents/Catalysts | Product(s) | Ref. |

| 2-Fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione | Intramolecular Aldol Condensation | Catalytic KOH | 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | rsc.org |

| 4,4,4-Trifluoroacetoacetates and α,β-unsaturated enones | Michael/Aldol Cascade | Cinchona alkaloid-based primary amines | β-Trifluoromethyl-cyclohexanones | nih.gov |

| CF3-substituted allenynes and tosylazide | [3+2]-cycloaddition/Ketenimine formation/Alder-ene cyclization | Cu(I) | 3-Ethynyl proline derivatives | mdpi.com |

| Functionalized cyclohexan(en)ones | Deoxytrifluoromethylation/Aromatization | TMSCF3, CsF | Highly substituted trifluoromethyl arenes | nih.gov |

Use as Building Blocks in Complex Molecule Synthesis

The rigid and predictable conformation of the cyclohexane ring, combined with the unique electronic properties of the trifluoromethyl group, makes 2-(trifluoromethyl)cyclohexanol and its derivatives valuable building blocks in the synthesis of complex molecules. These building blocks can be strategically incorporated into larger structures to fine-tune their biological activity and physical properties.

While direct total syntheses starting from this compound are not extensively documented in readily available literature, the synthetic utility of closely related trifluoromethylated cyclic systems is well-established. For instance, trifluoromethyl-substituted cyclopropanes, which share some of the conformational rigidity of cyclohexanes, have been utilized in the synthesis of bioactive compounds. nih.gov The principles guiding the use of these smaller rings can be extrapolated to the cyclohexane system.

The application of trifluoromethylated building blocks is evident in the synthesis of complex heterocyclic systems. For example, the synthesis of densely functionalized proline derivatives highlights how a trifluoromethylated allenyne can be used to construct a complex heterocyclic scaffold. mdpi.com Similarly, the synthesis of trifluoromethylated arenes from cyclohexan(en)one precursors demonstrates the transformation of a simple cyclic ketone into a more complex aromatic system, which can be a key component of a larger molecule. nih.gov

The concept of a "clip-cycle" approach has been developed for the enantioselective synthesis of substituted tetrahydropyrans (THPs), which are prevalent in pharmaceutical molecules. nih.gov This strategy involves "clipping" together an alcohol fragment with an aryl thioacrylate, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. nih.gov While not directly involving this compound, this methodology illustrates a powerful strategy where a cyclic alcohol derivative can be a key precursor to a more complex heterocyclic system.

In the context of natural product synthesis, the strategic use of functionalized cyclic building blocks is paramount. For example, the total synthesis of (±)-phaeocaulisin A, a complex natural product, involved a key chemo- and stereoselective aldol cyclization to form a seven-membered carbocycle. nih.gov This highlights the importance of controlling the reactivity and stereochemistry of cyclic precursors in the assembly of intricate molecular architectures. The incorporation of a trifluoromethyl group into such a precursor would undoubtedly influence the outcome of the synthesis and the properties of the final product.

Strategies for Introducing Stereochemical Complexity in Cyclohexyl Systems

Controlling the stereochemistry of the cyclohexane ring is crucial for defining the three-dimensional shape of a molecule and, consequently, its biological activity. The presence of a trifluoromethyl group can significantly influence the stereochemical outcome of reactions on the cyclohexane ring due to its steric bulk and electronic effects.

One of the primary methods for introducing stereocenters is through asymmetric synthesis. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of trifluoromethylated cyclohexanones. As mentioned earlier, the use of cinchona alkaloid-based primary amines can catalyze the Michael/aldol cascade reaction to produce β-trifluoromethyl-cyclohexanones with high enantioselectivity (up to 99% ee). nih.gov The resulting chiral cyclohexanones are versatile intermediates that can be stereoselectively reduced to the corresponding cyclohexanols, providing access to specific stereoisomers of this compound analogues.

Diastereoselective reactions are also key to controlling stereochemistry. The Robinson annulation, for example, can proceed with high diastereoselectivity. The synthesis of 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone as a single diastereomer from a diketone precursor is a testament to the stereocontrol achievable in these cyclization reactions. rsc.org The stereochemistry of the newly formed chiral centers is influenced by the existing stereocenters and the reaction conditions.

Furthermore, the stereoselective synthesis of highly functionalized proline derivatives through a cascade reaction demonstrates the ability to control the relative stereochemistry of multiple chiral centers in a single transformation. mdpi.com The high diastereoselectivity observed in the formation of these complex cyclic systems is a result of the specific transition state geometry favored by the catalyst and substrates.

The strategic placement of directing groups on the cyclohexane ring can also be used to influence the stereochemical outcome of subsequent reactions. For instance, in the iodocarbocyclization of 4-pentenylmalonate derivatives, an oxygenated substituent at the allylic position can direct the cyclization to proceed with high cis-selectivity. This principle can be applied to substituted this compound derivatives to control the stereochemistry of newly introduced functional groups.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Product Type | Ref. |

| Michael/Aldol Cascade | Cinchona alkaloid-based primary amines | High enantioselectivity (up to 99% ee) | β-Trifluoromethyl-cyclohexanones | nih.gov |

| Intramolecular Aldol Condensation | Catalytic KOH | High diastereoselectivity (single diastereomer) | 4-Fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone | rsc.org |

| Cascade [3+2]-cycloaddition/Ketenimine formation/Alder-ene cyclization | Cu(I) | High diastereoselectivity | 3-Ethynyl proline derivatives | mdpi.com |

| Iodocarbocyclization | Chiral titanium catalyst | High cis-selectivity and excellent diastereoselectivity | Functionalized cyclopentanes |

常见问题

Q. What are the standard methods for synthesizing 2-(trifluoromethyl)cyclohexanol in laboratory settings?

The primary synthesis involves reducing 2-(trifluoromethyl)cyclohexanone using sodium borohydride (NaBH₄) in methanol (0–25°C, 2 hours), yielding >85% product. Key characterization includes:

Q. How can researchers confirm the purity and stability of this compound under varying storage conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with retention time ~5.2 minutes. Stability studies show the compound remains >95% pure for 6 months when stored at -20°C in amber vials. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating robustness for reactions below 200°C .

Q. What solvent systems optimize the recrystallization of this compound?

A 3:1 hexane/ethyl acetate mixture at -20°C yields needle-like crystals with >99% purity. Polar protic solvents (e.g., ethanol) should be avoided due to hydrogen-bonding competition with the hydroxyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the regioselectivity of acid-catalyzed dehydration reactions?

The electron-withdrawing -CF₃ group stabilizes adjacent carbocations, directing dehydration to form 1-(trifluoromethyl)cyclohexene as the major product (80–85% selectivity). Mechanistic studies using deuterated H₂SO₄ reveal a kinetic isotope effect (kH/kD = 3.2), supporting an E1 mechanism .

Q. What enantioselective strategies achieve high ee in this compound synthesis?

Asymmetric hydrogenation of 2-(trifluoromethyl)cyclohexanone using chiral Ru catalysts (e.g., (R)-BINAP-RuCl₂) under 50 bar H₂ in THF achieves >90% ee. Critical parameters:

- Catalyst loading: 1.5 mol%

- Temperature: 40°C

- Substrate purity: >98% (impurities reduce stereoselectivity) .

Q. What in vitro models evaluate the neuropharmacological potential of this compound derivatives?

PC12 neuronal cells treated with 10–100 µM derivatives show norepinephrine reuptake inhibition (IC₅₀ = 2.5 µM). QSAR analysis identifies optimal logP (1.8–2.3) and topological polar surface area (TPSA <60 Ų) for blood-brain barrier penetration .

Data Contradiction Resolution

Q. How can conflicting reports on trifluoromethylation yields be reconciled?

Discrepancies arise from competing pathways (e.g., over-oxidation vs. trifluoromethylation). A Box-Behnken experimental design optimizes conditions:

- Temperature: -10°C

- CF₃I equivalents: 1.5 eq

- Reaction time: 12 hours This yields 72% product with <5% side reactions. Validation via ¹⁹F NMR and GC-MS is critical .

Methodological Tables

Q. Table 1: Synthesis Methods for this compound

| Method | Conditions | Yield/ee | Characterization |

|---|---|---|---|

| NaBH₄ Reduction | 0°C, MeOH, 2 h | 85% | ¹⁹F NMR δ -63 ppm (triplet) |

| Asymmetric Hydrogenation | Ru-(R)-BINAP, 50 bar H₂, THF | 90% ee | Chiral HPLC: tR 8.2 min (S) |

| Dehydration (H₂SO₄) | 80°C, 4 h | 75% | GC-MS: m/z 162 [M-H₂O]⁺ |

Q. Table 2: Key Spectral Markers

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹⁹F NMR | δ -63 ppm (triplet, J = 11 Hz) | -CF₃ group confirmation |

| IR | 3200 cm⁻¹ (O-H), 1150 cm⁻¹ (C-F) | Functional group analysis |

| EI-MS | m/z 180.1 [M]⁺ | Molecular ion verification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。